molecular formula C48H82O19 B14055317 2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14055317
M. Wt: 963.2 g/mol
InChI Key: FBFMBWCLBGQEBU-BMMOMGDQSA-N
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Description

The compound “2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, methyl groups, and a cyclopenta[a]phenanthrene core. It is a derivative of a naturally occurring steroid and has significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler steroid precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of methyl groups to enhance stability and biological activity.

    Glycosylation: Attachment of sugar moieties to the steroid core to improve solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound is achieved through a combination of chemical synthesis and biotechnological methods. Enzymatic catalysis is often employed to ensure regioselectivity and stereoselectivity in the hydroxylation and glycosylation steps. Large-scale production requires stringent control of reaction conditions, including temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction restores hydroxyl groups. Substitution reactions can produce a wide range of derivatives with varying biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and metabolic processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It interacts with specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to changes in gene expression, protein synthesis, and metabolic activity. The compound’s hydroxyl and methyl groups play crucial roles in its binding affinity and specificity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene core.

    Corticosteroids: A class of steroid hormones with anti-inflammatory properties.

    Glycosylated Steroids: Steroids with attached sugar moieties, similar to the compound .

Uniqueness

The compound’s unique combination of hydroxyl, methyl, and glycosyl groups distinguishes it from other similar compounds. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)64-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(53)44(3,4)40(45)24(17-47(28,46)7)62-43-39(36(59)33(56)27(20-51)65-43)66-41-37(60)34(57)31(54)25(18-49)63-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,45-,46-,47-,48+/m1/s1

InChI Key

FBFMBWCLBGQEBU-BMMOMGDQSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C

Origin of Product

United States

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